molecular formula C13H12N3O3+ B372807 1-(4-Nitrobenzyl)-3-carbamoylpyridinium

1-(4-Nitrobenzyl)-3-carbamoylpyridinium

Cat. No.: B372807
M. Wt: 258.25g/mol
InChI Key: IVRWOTYKLNQSTR-UHFFFAOYSA-O
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Description

1-(4-Nitrobenzyl)-3-carbamoylpyridinium is a pyridinium-based compound characterized by a nitrobenzyl substituent at the 1-position and a carbamoyl group at the 3-position of the pyridinium ring. Pyridinium derivatives are widely studied for their electrochemical properties, biological activity, and applications in organic synthesis. The carbamoyl group contributes to hydrogen-bonding interactions, which may play a role in molecular recognition or binding to biological targets.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19/h1-7,9H,8H2,(H-,14,17)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRWOTYKLNQSTR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3O3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs and related pyridinium derivatives can be discussed based on available

Structural Analogues from the Evidence

Compound 11f (): Structure: A benzodiazepine-pyrimidine hybrid with a pyridinylamino substituent. Key Features: Combines a benzodiazepine core with pyrimidine and pyridine rings. Unlike 1-(4-Nitrobenzyl)-3-carbamoylpyridinium, this compound lacks a pyridinium ion but shares nitrogen-rich heterocyclic components.

1,4-Dihydropyridine Derivatives (): Structure: Non-aromatic dihydropyridines with substituents at positions 2, 3, 5, and 4. Key Features: Reduced pyridine ring system, contrasting with the aromatic pyridinium ion in the target compound. Applications: Calcium channel blockers (e.g., nifedipine) for cardiovascular diseases.

Functional Group Analysis

Compound Electron-Withdrawing Groups Hydrogen-Bonding Groups Biological Targets
This compound 4-Nitrobenzyl (-NO₂) Carbamoyl (-CONH₂) Hypothetical: Enzymes, receptors
Compound 11f () None explicitly stated Pyrimidinone (=O), carboxamide Kinases (e.g., Bcr-Abl)
1,4-Dihydropyridines Esters (-COOR), nitro (-NO₂) Variable (e.g., -NH₂) L-type calcium channels

Reactivity and Stability

  • Pyridinium Salts: Typically exhibit high polarity and stability in aqueous environments due to the positive charge on the nitrogen atom. The nitro group in this compound may enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • 1,4-Dihydropyridines: Prone to oxidation, forming aromatic pyridines. Their reduced state is critical for calcium channel blocking activity .

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